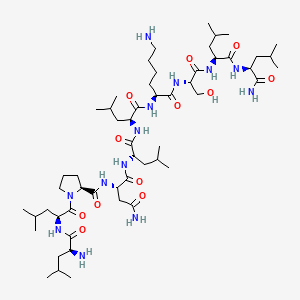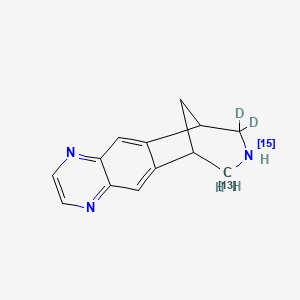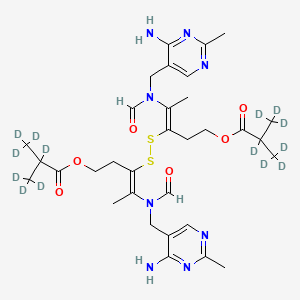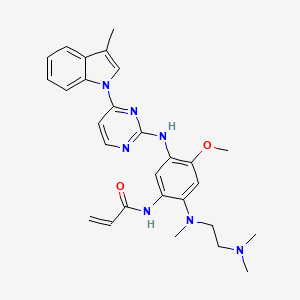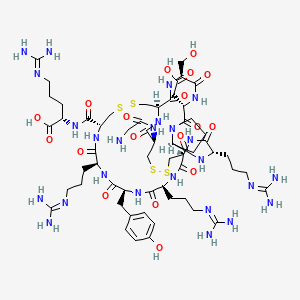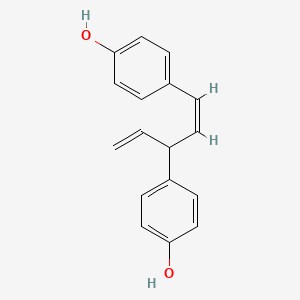
cis-Hinokiresinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Hinkiresinol: is a bioactive constituent of Rhizoma anemarrhenae, a traditional Chinese medicinal herb. This compound has been reported to possess various biological activities, including anti-pathogenic microorganism, hypoglycemic, anti-inflammatory, antipyretic, and anti-platelet aggregation effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of cis-Hinkiresinol typically involves the extraction and purification from Rhizoma anemarrhenae. High-speed counter-current chromatography is often used for the preparative isolation and purification of this compound .
Industrial Production Methods: The compound is usually synthesized in small quantities for scientific research purposes .
Chemical Reactions Analysis
Types of Reactions: : cis-Hinkiresinol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cis-Hinkiresinol can lead to the formation of corresponding quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
cis-Hinkiresinol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of lignans and their derivatives.
Biology: The compound is studied for its potential anti-microbial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions like diabetes and inflammatory diseases.
Industry: While not widely used in industrial applications, cis-Hinkiresinol is valuable in the development of new pharmaceuticals and bioactive compounds
Mechanism of Action
The mechanism of action of cis-Hinkiresinol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, glucose metabolism, and platelet aggregation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit the activity of pro-inflammatory cytokines and enzymes like cyclooxygenase .
Comparison with Similar Compounds
cis-Hinkiresinol is unique due to its specific bioactive properties and its origin from Rhizoma anemarrhenae. Similar compounds include other lignans like pinoresinol, lariciresinol, and secoisolariciresinol. These compounds share some biological activities but differ in their chemical structures and specific effects. For example, pinoresinol is known for its antioxidant properties, while secoisolariciresinol has been studied for its potential anti-cancer effects .
Properties
CAS No. |
79056-22-7 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-[(1Z)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol |
InChI |
InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3- |
InChI Key |
VEAUNWQYYMXIRB-UTCJRWHESA-N |
Isomeric SMILES |
C=CC(/C=C\C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Canonical SMILES |
C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


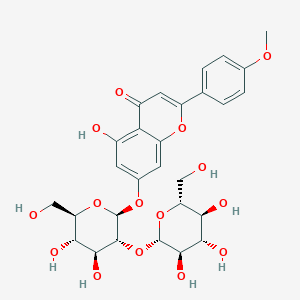
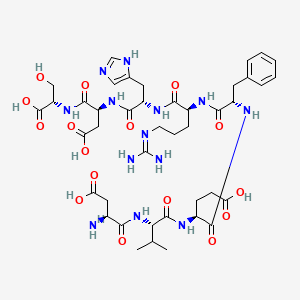
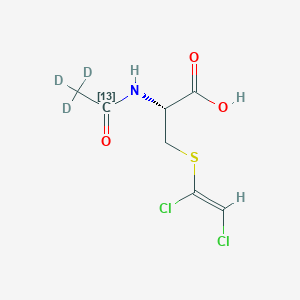
![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
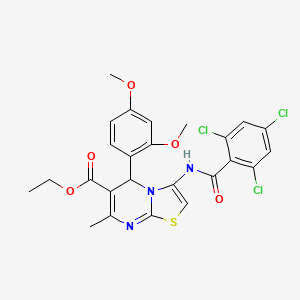
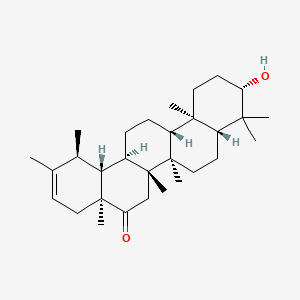
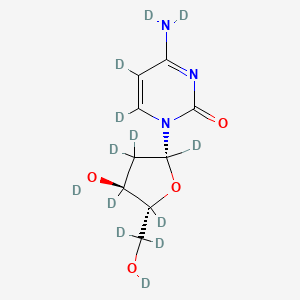
![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)
